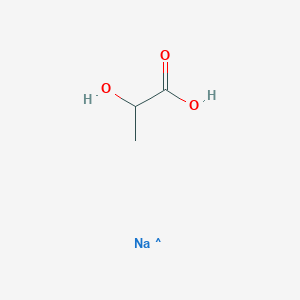
2-Hydroxypropanoic acid; sodium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxypropanoic acid; sodium, also known as this compound, is a useful research compound. Its molecular formula is C3H6NaO3 and its molecular weight is 113.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Properties and Composition
- Chemical Formula : C₃H₅NaO₃
- Molecular Weight : 112.06 g/mol
- CAS Number : 867-56-1
- Solubility : Miscible in water
- Density : 1.263 g/cm³
Pharmaceutical Applications
1. Drug Formulation and Delivery
Sodium lactate is utilized in various pharmaceutical formulations, particularly in intravenous solutions such as Ringer's lactate solution. This solution is critical for fluid and electrolyte replenishment in clinical settings. The presence of sodium lactate helps to maintain pH balance and provides a source of energy through lactate metabolism .
2. Antimicrobial Properties
Research indicates that sodium lactate exhibits antimicrobial activity, making it useful in preserving pharmaceutical products. Its ability to inhibit the growth of certain bacteria enhances the shelf life and safety of medications .
3. Metabolic Role
Sodium lactate serves as an important metabolite in the body, produced during anaerobic metabolism. It plays a vital role in energy production and is involved in various metabolic pathways, including gluconeogenesis .
Food Industry Applications
1. Food Preservative
Sodium lactate is widely recognized as a food preservative (E 325). It helps to extend the shelf life of perishable products by inhibiting microbial growth. Its effectiveness is particularly noted in meat products, where it prevents spoilage and enhances flavor .
2. Flavor Enhancer
In addition to its preservative qualities, sodium lactate can enhance the flavor profile of food products. It is often used in processed foods to improve taste while maintaining safety .
3. Humectant
Sodium lactate acts as a humectant, retaining moisture in food products, which is crucial for maintaining texture and preventing dehydration .
Biochemical Applications
1. Fermentation Processes
Sodium lactate is produced during fermentation processes carried out by lactic acid bacteria. These bacteria convert carbohydrates into lactic acid, which can then be neutralized with sodium hydroxide to form sodium lactate. This process is significant in the production of dairy products such as yogurt and cheese .
2. Biochemical Research
Sodium lactate is used extensively in biochemical research as a buffer component in various assays and experiments due to its ability to maintain pH stability . It serves as a substrate for studying metabolic pathways involving lactic acid fermentation.
Case Studies
Propiedades
Fórmula molecular |
C3H6NaO3 |
|---|---|
Peso molecular |
113.07 g/mol |
InChI |
InChI=1S/C3H6O3.Na/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6); |
Clave InChI |
ZZUUMCMLIPRDPI-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)O)O.[Na] |
Sinónimos |
lactacyd |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















